molecular formula C26H19F3N4O3 B2641806 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105249-61-3

3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2641806
CAS-Nummer: 1105249-61-3
Molekulargewicht: 492.458
InChI-Schlüssel: GZVZIGHYVOODPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a phenethyl group, and a trifluoromethyl-substituted oxadiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenethyl Group: The phenethyl group is usually introduced via a Friedel-Crafts alkylation reaction, where phenethyl chloride reacts with the quinazoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the oxadiazole moiety with the quinazoline core, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are common.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties
The compound has shown significant potential as an antimicrobial agent. The quinazoline scaffold is well-documented for its ability to combat various bacterial and fungal strains. Studies indicate that derivatives of quinazoline, particularly those with oxadiazole rings, exhibit notable antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The incorporation of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and efficacy against pathogens .

Anticancer Activity
Research has demonstrated that compounds containing the quinazoline core can act as effective anticancer agents. The presence of the oxadiazole moiety is associated with inhibitory effects on cancer cell proliferation. In vitro studies have shown that 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and growth.

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Quinazoline derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. Preliminary data suggest that this compound may exhibit significant anti-inflammatory activity comparable to standard anti-inflammatory drugs .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes that require optimization for yield and purity. Recent advancements in synthetic techniques such as continuous flow reactors have been explored to enhance the efficiency of the synthesis process. These methods not only improve yield but also reduce production costs significantly.

Case Studies

Several studies have highlighted the applications of this compound:

Study Focus Findings
Antimicrobial Activity Study Investigated the efficacy against bacterial strainsShowed significant inhibition of E. coli and S. aureus with MIC values comparable to conventional antibiotics .
Anticancer Research Evaluated effects on cancer cell linesInduced apoptosis in breast cancer cells; reduced proliferation rates significantly.
Inflammation Model Tested in animal models for anti-inflammatory effectsDemonstrated reduction in edema comparable to indomethacin at equivalent doses .

Wirkmechanismus

The mechanism of action of 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it more effective in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-phenethylquinazoline-2,4(1H,3H)-dione: Lacks the oxadiazole and trifluoromethyl groups, resulting in different biological activity.

    1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Similar structure but without the phenethyl group, affecting its chemical reactivity and biological properties.

Uniqueness

The presence of both the trifluoromethyl-substituted oxadiazole and the phenethyl group in 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione makes it unique. These groups contribute to its enhanced bioactivity and potential as a pharmacological agent, distinguishing it from other quinazoline derivatives.

Biologische Aktivität

3-Phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound recognized for its diverse biological activities. The compound features a quinazoline core, which is known for its potential as an antimicrobial and anticancer agent, along with a trifluoromethyl group that enhances lipophilicity and pharmacokinetic properties. This article reviews the biological activity of this compound based on various studies and research findings.

Structural Characteristics

The molecular formula of the compound is C26H19F3N4O3. Its structural features include:

  • Quinazoline Core : Associated with various biological activities.
  • Trifluoromethyl Group : Enhances binding affinity to biological targets.
  • Oxadiazole Ring : Linked to antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated several quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results indicated moderate antimicrobial activity across various strains:

CompoundInhibition Zone (mm)MIC (mg/mL)
Compound 131180
Compound 151075
Compound 14a1270
Compound 14b1375

These compounds demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. A notable study focused on the cytotoxic effects of quinazolinone-thiazole hybrids on various cancer cell lines (PC3, MCF-7, HT-29). The findings revealed:

  • Compound A3 exhibited IC50 values of 10μM10\mu M, 10μM10\mu M, and 12μM12\mu M against PC3, MCF-7, and HT-29 cells respectively.
  • Other compounds also showed significant cytotoxicity in a dose-dependent manner .

The biological activity of the compound can be attributed to its interaction with specific biological targets:

  • Antimicrobial Mechanism : The inhibition of bacterial gyrase and DNA topoisomerase IV has been linked to the antimicrobial effects observed in quinazoline derivatives .
  • Anticancer Mechanism : The ability to induce apoptosis in cancer cells through various pathways has been highlighted in studies involving quinazoline derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Cytotoxicity Against Cancer Cell Lines : In a study evaluating quinazolinone derivatives, significant cytotoxic effects were observed across multiple cell lines with varying IC50 values indicating their potential as anticancer agents .
  • Broad-Spectrum Antimicrobial Activity : Another study reported that certain quinazoline derivatives demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections caused by resistant strains .

Eigenschaften

CAS-Nummer

1105249-61-3

Molekularformel

C26H19F3N4O3

Molekulargewicht

492.458

IUPAC-Name

3-(2-phenylethyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H19F3N4O3/c27-26(28,29)19-10-6-9-18(15-19)23-30-22(36-31-23)16-33-21-12-5-4-11-20(21)24(34)32(25(33)35)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2

InChI-Schlüssel

GZVZIGHYVOODPJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.